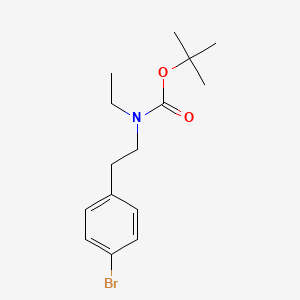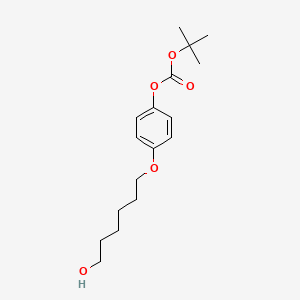
(5-Chloro-2,3-dimethoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2,3-dimethoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a chloro group and two methoxy groups on the phenyl ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-chloro-2,3-dimethoxybenzene with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves the use of transition metal catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester or other reduced forms.
Substitution: Substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized phenyl derivatives.
Reduction: Boronic esters and other reduced forms.
Substitution: Chloro-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-2,3-dimethoxyphenyl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and probes for biological studies.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug candidates.
Industry: Its applications extend to material science and the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the activation of various organic substrates.
Comparación Con Compuestos Similares
3,5-Dimethoxyphenylboronic Acid: Lacks the chloro group, resulting in different reactivity and applications.
5-Chloro-2-methoxyphenylboronic Acid: Similar structure but with only one methoxy group, leading to variations in chemical behavior.
Uniqueness: (5-Chloro-2,3-dimethoxyphenyl)boronic acid is unique due to its combination of chloro and methoxy groups, which provide distinct reactivity and utility in organic synthesis compared to its similar counterparts.
Propiedades
IUPAC Name |
(5-chloro-2,3-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRLDIKMZBDAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)OC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]-](/img/structure/B8090566.png)




![(2R,4S)-isopropyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B8090614.png)








